4'-Nitro-4-dimethylaminobenzhydrol
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(4-nitrophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-16(2)13-7-3-11(4-8-13)15(18)12-5-9-14(10-6-12)17(19)20/h3-10,15,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPOLNCVAQTGGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Nitro 4 Dimethylaminobenzhydrol and Its Analogues
Established Synthetic Pathways for Benzhydrol Scaffolds
The benzhydrol framework, characterized by a diphenylmethanol (B121723) structure, is a common motif in organic synthesis. Two primary and well-established methods for its creation are the addition of Grignard reagents to benzaldehydes and the reduction of benzophenones.
Grignard Reagent-Mediated Approaches to Carbinols
The Grignard reaction is a cornerstone of carbon-carbon bond formation and a classic method for synthesizing benzhydrols. This approach involves the nucleophilic addition of a phenylmagnesium halide to a benzaldehyde (B42025) derivative. For a typical benzhydrol synthesis, phenylmagnesium bromide reacts with benzaldehyde. The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, to maintain the reactivity of the Grignard reagent. The process begins with the formation of the Grignard reagent from bromobenzene (B47551) and magnesium turnings. This is followed by the careful addition of benzaldehyde to the freshly prepared reagent. A vigorous exothermic reaction ensues, forming a magnesium alkoxide intermediate. Subsequent acidic workup hydrolyzes this intermediate to yield the final benzhydrol product.
Reduction of Benzophenone (B1666685) Precursors to Benzhydrols
An alternative and widely used strategy for synthesizing benzhydrols is the reduction of the corresponding benzophenone precursor. This transformation of a ketone to a secondary alcohol can be achieved using various reducing agents.
A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). The reduction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from NaBH₄ on the electrophilic carbonyl carbon of the benzophenone. This leads to the formation of an alkoxide intermediate, which is then protonated by the solvent to give the benzhydrol. This method is favored for its operational simplicity and high yields. For instance, experimental data shows that benzophenone can be reduced to benzhydrol with yields of up to 86.3%.
Catalytic hydrogenation is another effective method. This involves reacting the benzophenone with hydrogen gas in the presence of a metal catalyst. Ruthenium complexes and palladium on carbon (Pd/C) are among the catalysts used for this purpose. While catalytic hydrogenation is a greener approach, it can sometimes lead to over-reduction, yielding diphenylmethane. However, catalyst systems have been developed to selectively produce the benzhydrol.
Targeted Synthesis of 4'-Nitro-4-dimethylaminobenzhydrol
The synthesis of the asymmetrically substituted this compound requires a strategic approach to introduce the nitro and dimethylamino functionalities at the correct positions. The most direct route involves the synthesis of the precursor ketone, 4'-Nitro-4-dimethylaminobenzophenone, followed by its selective reduction.
Strategies for Introducing Nitro and Dimethylamino Functionalities
The introduction of the required functional groups is typically achieved through a Friedel-Crafts acylation reaction. In this approach, N,N-dimethylaniline, which already contains the dimethylamino group, is acylated with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The N,N-dimethylamino group is a strong activating group and directs the incoming acyl group to the para position, leading to the desired 4'-Nitro-4-dimethylaminobenzophenone.
An alternative patented method describes the synthesis of 4-nitrobenzophenone (B109985) compounds by reacting 4-chloronitrobenzene with an aryl acetate (B1210297) in an organic solvent with a base, using air as the oxidant. This method avoids the use of strong Lewis acids and transition metal catalysts. google.com
Once the 4'-Nitro-4-dimethylaminobenzophenone precursor is obtained, the final step is the reduction of the carbonyl group to a hydroxyl group to yield this compound.
Chemo- and Regioselectivity Considerations in Synthesis
The synthesis of this compound necessitates careful control over both regioselectivity and chemoselectivity.
Regioselectivity is crucial during the Friedel-Crafts acylation step. The powerful electron-donating dimethylamino group on the N,N-dimethylaniline ring is an ortho, para-director. Due to the steric hindrance from the dimethylamino group, the acylation predominantly occurs at the less hindered para position, ensuring the correct placement of the 4-nitrobenzoyl group and the formation of the 4,4'-substituted benzophenone.
Chemoselectivity is the primary challenge in the reduction of 4'-Nitro-4-dimethylaminobenzophenone, which contains both a ketone and a nitro group. The choice of reducing agent is critical to selectively reduce the ketone without affecting the nitro group.
Selective Ketone Reduction: A mild reducing agent like sodium borohydride (NaBH₄) is ideal for this transformation. NaBH₄ is generally incapable of reducing a nitro group under standard conditions but effectively reduces ketones to secondary alcohols. jsynthchem.com This allows for the selective formation of this compound.
Selective Nitro Reduction: Conversely, if the desired product were the amino-substituted benzhydrol, a different strategy would be employed. Reagents like stannous chloride (SnCl₂) in ethanol or ethyl acetate are known to selectively reduce aromatic nitro groups in the presence of other reducible functionalities like ketones. stackexchange.com This highlights the importance of reagent selection in controlling the reaction's outcome.
The following table summarizes the selectivity of different reducing agents:
| Reagent | Functional Group Reduced | Conditions | Selectivity |
| Sodium Borohydride (NaBH₄) | Ketone | Methanol/Ethanol | High for ketone over nitro group |
| Stannous Chloride (SnCl₂) | Nitro Group | Ethanol/Ethyl Acetate | High for nitro group over ketone |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Ketone and Nitro Group | Varies | Often reduces both groups |
Green Chemistry Approaches in Synthesis
Efforts to develop more environmentally benign synthetic methods are increasingly important in chemical manufacturing. For the synthesis of this compound and its analogues, several green chemistry principles can be applied.
In the Friedel-Crafts acylation step, traditional Lewis acids like AlCl₃ are used in stoichiometric amounts and generate significant acidic waste. Greener alternatives include using solid acid catalysts or ionic liquids that can be recycled. sigmaaldrich.com Some methods even employ solvent-free conditions under microwave irradiation to accelerate the reaction and reduce solvent waste. organic-chemistry.org A patented method that uses air as the oxidant and avoids transition metal catalysts also represents a greener approach to the benzophenone precursor. google.com
Mechanochemical Synthesis Techniques
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a green and efficient alternative to traditional solvent-based synthesis. beilstein-journals.orgthieme-connect.de These solvent-free or low-solvent methods can lead to shorter reaction times and alternative reaction pathways. beilstein-journals.orgd-nb.info
A primary mechanochemical route for synthesizing benzhydrols is the Grignard reaction. This involves the reaction of a Grignard reagent with an aldehyde. For this compound, this could theoretically involve two pathways:
Reacting 4-(dimethylamino)magnesium halide with 4-nitrobenzaldehyde (B150856).
Reacting 4-nitromagnesium halide with 4-(dimethylamino)benzaldehyde.
Recent studies have demonstrated the feasibility of preparing Grignard reagents mechanochemically by ball-milling magnesium metal with an organic halide, often with a minimal amount of an ethereal solvent (liquid-assisted grinding, LAG). acs.orgresearchgate.net This method continuously activates the magnesium surface, potentially reducing induction periods. acs.orgacs.org The Grignard reagent can be generated in a ball mill and then reacted with the aldehyde electrophile in a one-pot procedure. d-nb.infoacs.org For instance, aryl bromides have been successfully used to generate Grignard reagents in a ball mill, which then react with electrophiles like CO2. d-nb.inforesearchgate.net This established principle can be extended to the use of aldehyde electrophiles for benzhydrol synthesis.
This solvent-free approach is particularly advantageous as it minimizes the use of hazardous and anhydrous solvents typically required for Grignard reactions. elsevierpure.comresearchgate.netrsc.org
Phase Transfer Catalysis for Related Systems
Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other, where the reaction can proceed.
While direct synthesis of this compound using PTC is not widely documented, the technique has been successfully applied to reactions involving related benzhydrol systems. A notable example is the oxidation of benzhydrols to their corresponding benzophenones. In these systems, a phase transfer catalyst is used to transport an oxidizing agent (like permanganate (B83412) or monochromate ions) from an aqueous phase into an organic phase containing the benzhydrol substrate.
Research has shown that various catalysts are effective for these transformations.
| Catalyst Type | Example Catalyst | Reaction | Notes |
|---|---|---|---|
| Quaternary Ammonium Salt | Tetrabutylammonium (B224687) Bromide (TBAB) | Oxidation of Benzhydrol | Used with H₂O₂ as the oxidant. |
| Quaternary Ammonium Salt | Tetrabutylammonium Hydrogen Sulphate (TBAHS) | Oxidation of Benzhydrol | Effective with permanganate as the oxidant. |
| Quaternary Ammonium Salt | Tricaprylmethylammonium chloride | Oxidation of Benzhydrol | Found to be highly suitable with monochromate ions. |
| Quaternary Phosphonium Salt | Tetrabutylphosphonium Bromide (TBPB) | Oxidation of Benzhydrol | Used in studies with monochromate oxidant. |
The success of PTC in these related reactions underscores its potential for other transformations in the synthesis of benzhydrol derivatives, such as nucleophilic substitution reactions needed to introduce the nitro or dimethylamino groups onto a precursor molecule.
Derivatization and Functionalization Strategies
The structure of this compound offers multiple sites for further chemical modification: the central hydroxyl group and the two aromatic rings.
Modification of the Benzhydrol Hydroxyl Group
The secondary hydroxyl group is a key site for derivatization. Standard reactions for alcohols can be readily applied to introduce new functional groups, which can alter the molecule's physical properties or serve as a handle for further conjugation.
Esterification: The hydroxyl group can be converted into an ester by reacting it with acyl chlorides or anhydrides. This is a common strategy for introducing chromophores for analytical purposes or for creating prodrugs in pharmaceutical chemistry.
Urethane Formation: Reaction with isocyanates yields carbamates (urethanes). This linkage is known for its stability and is frequently used in polymer chemistry and materials science.
The table below summarizes common reagents used for these derivatizations.
| Reaction Type | Reagent Class | Example Reagent | Functional Group Formed |
|---|---|---|---|
| Esterification | Acyl Chloride | Benzoyl chloride | Benzoate Ester |
| Esterification | Acyl Chloride | p-Nitrobenzoyl chloride | p-Nitrobenzoate Ester |
| Esterification | Acyl Chloride | 3,5-Dinitrobenzoyl chloride | 3,5-Dinitrobenzoate Ester |
| Urethane Formation | Isocyanate | Phenyl isocyanate | Phenylurethane |
Introduction of Further Substituents via Aromatic Electrophilic/Nucleophilic Substitution
The two aromatic rings possess vastly different electronic properties, leading to distinct reactivities toward substitution reactions.
Ring A: The 4-(dimethylamino)-substituted ring The dimethylamino group (-N(CH₃)₂) is a powerful activating, ortho-, para-directing group for Electrophilic Aromatic Substitution (EAS) due to the electron-donating resonance effect of the nitrogen lone pair. vaia.comfiveable.me Since the para-position is already occupied by the benzhydryl moiety, electrophilic attack will be directed to the positions ortho to the dimethylamino group (C-3 and C-5). Common EAS reactions like halogenation, nitration, or sulfonation would proceed readily on this ring under mild conditions. masterorganicchemistry.com However, Friedel-Crafts reactions may be complicated by the Lewis basicity of the nitrogen atom, which can form an unreactive complex with the Lewis acid catalyst. quora.com
Ring B: The 4-nitro-substituted ring The nitro group (-NO₂) is a strong deactivating, meta-directing group for Electrophilic Aromatic Substitution (EAS). chemguide.co.ukstackexchange.com It strongly withdraws electron density from the ring, making it much less nucleophilic than benzene (B151609). jove.com Therefore, forcing conditions (high temperatures, strong acids) are required for EAS reactions, and substitution will occur at the positions meta to the nitro group (C-2' and C-6').
Conversely, the electron-withdrawing nature of the nitro group strongly activates the ring for Nucleophilic Aromatic Substitution (NAS). d-nb.infoacs.orgthieme-connect.com It is well-established that nucleophilic attack on nitroarenes is a fundamental process. researchgate.netthieme-connect.com A strong nucleophile can replace a suitable leaving group (like a halogen) located at the ortho or para positions. While the parent molecule has no such leaving group, this principle is crucial for synthetic planning. More importantly, recent understanding of NAS mechanisms shows that even a hydrogen atom can be replaced by a nucleophile under oxidative conditions (SₙAr-H reaction). d-nb.infothieme-connect.com This opens up the possibility of introducing nucleophiles at the positions ortho to the nitro group (C-3' and C-5').
The directing effects are summarized in the table below.
| Ring System | Substituent | Effect on EAS | Favored EAS Position(s) | Effect on NAS | Favored NAS Position(s) |
|---|---|---|---|---|---|
| 4-(dimethylamino)phenyl | -N(CH₃)₂ | Strongly Activating | ortho (C-3, C-5) | Deactivating | N/A |
| 4-nitrophenyl | -NO₂ | Strongly Deactivating | meta (C-2', C-6') | Strongly Activating | ortho (C-3', C-5') |
Advanced Spectroscopic Characterization and Analysis
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms in a molecule. In 4'-Nitro-4-dimethylaminobenzhydrol, distinct signals are expected for the aromatic protons on the two phenyl rings, the aliphatic protons of the dimethylamino group, the methine proton of the central carbon, and the hydroxyl proton.
The aromatic region of the ¹H NMR spectrum would be complex due to the substitution patterns of the two rings. The protons on the 4-dimethylaminophenyl ring would likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. Similarly, the protons on the 4'-nitrophenyl ring would also present as a pair of doublets. The chemical shifts of these aromatic protons are influenced by the electronic nature of the substituents. The electron-donating dimethylamino group increases the electron density on its attached phenyl ring, causing an upfield shift (lower ppm values) of the corresponding proton signals compared to unsubstituted benzene. Conversely, the electron-withdrawing nitro group decreases the electron density on its ring, leading to a downfield shift (higher ppm values) for its protons.
The six protons of the N-methyl groups of the dimethylamino moiety would likely appear as a singlet in the aliphatic region of the spectrum, typically around 3.0 ppm. The single proton attached to the central benzhydrol carbon (the methine proton) would give rise to a singlet, with its chemical shift influenced by the two adjacent aromatic rings and the hydroxyl group. The hydroxyl proton signal can be broad and its position variable depending on the solvent and concentration.
For comparative analysis, the ¹H NMR spectrum of a related compound, 4-DIMETHYLAMINO-4'-METHYLAZOBENZENE, shows characteristic signals for the dimethylamino protons and the aromatic protons on the substituted rings chemicalbook.com. Another analogue, N,N-DIMETHYL-4-NITROANILINE, displays two doublets for the aromatic protons at approximately 8.09 ppm and 6.59 ppm, and a singlet for the dimethylamino protons at 3.10 ppm, illustrating the significant deshielding and shielding effects of the nitro and dimethylamino groups, respectively.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (H on nitro-substituted ring) | 7.5 - 8.2 | d, d |
| Aromatic (H on dimethylamino-substituted ring) | 6.7 - 7.3 | d, d |
| Methine (-CHOH) | 5.5 - 6.0 | s |
| Dimethylamino (-N(CH₃)₂) | 2.9 - 3.1 | s |
| Hydroxyl (-OH) | Variable | s (broad) |
Note: These are predicted values based on the analysis of related structures and general principles of NMR spectroscopy.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the two aromatic rings would resonate in the range of approximately 110-160 ppm. The carbon atom attached to the electron-donating dimethylamino group (C-N) would be shifted upfield, while the carbon attached to the electron-withdrawing nitro group (C-NO₂) would be shifted downfield. The quaternary carbons in the aromatic rings (those bearing a substituent) would typically have lower intensities compared to the protonated carbons.
The aliphatic carbon signals would include the two equivalent carbons of the dimethylamino group, expected around 40 ppm, and the central methine carbon (-CHOH), which would appear further downfield due to the deshielding effects of the adjacent aromatic rings and the hydroxyl group.
Data from related compounds such as 4'-NITRO-4-DIMETHYLAMINOAZOBENZENE and 4-(DIMETHYLAMINO)BENZONITRILE can be used for comparison chemicalbook.com. For instance, in 4-(DIMETHYLAMINO)BENZONITRILE, the carbons of the dimethylamino group appear around 40 ppm, and the aromatic carbons span a range from approximately 111 to 150 ppm chemicalbook.com.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (C-NO₂) | 145 - 150 |
| Aromatic (C-N) | 150 - 155 |
| Aromatic (other) | 110 - 135 |
| Methine (-CHOH) | 75 - 85 |
| Dimethylamino (-N(CH₃)₂) | ~ 40 |
Note: These are predicted values based on the analysis of related structures and general principles of NMR spectroscopy.
Vibrational Spectroscopy for Molecular Structure and Dynamics
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying functional groups and probing the vibrational modes of a molecule.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.
Key expected vibrational modes include:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the dimethylamino group would be observed just below 3000 cm⁻¹.
N-O Stretches (Nitro Group): The nitro group has two characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. These are usually strong absorptions. For example, in the FTIR spectrum of 4-nitrophenyl-4'-nitrobenzoate, these bands are observed at 1523 cm⁻¹ and 1343 cm⁻¹ respectively researchgate.net.
C-N Stretch: The C-N stretching vibration of the dimethylamino group would likely appear in the 1350-1250 cm⁻¹ region.
C=C Stretches (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.
C-O Stretch: The C-O stretching of the benzhydrol moiety would be expected in the 1000-1250 cm⁻¹ range.
The FTIR spectrum of a related compound, 4-methyl-3-nitrobenzoic acid, shows the characteristic symmetric stretching vibration of the nitro group at 1340 cm⁻¹ researchgate.net.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H (-N(CH₃)₂) | C-H Stretch | 2850 - 2960 |
| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1570 (strong) |
| Nitro (-NO₂) | Symmetric N-O Stretch | 1300 - 1370 (strong) |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| Tertiary Amine (C-N) | C-N Stretch | 1250 - 1350 |
| Alcohol (C-O) | C-O Stretch | 1000 - 1250 |
Note: These are predicted values based on characteristic group frequencies and data from related compounds.
Femtosecond Stimulated Raman Spectroscopy (FSRS) is an advanced technique that provides vibrational spectra with high temporal and spectral resolution, making it ideal for studying the structural dynamics of molecules in their excited states. researchgate.netnih.gov For a push-pull chromophore like this compound, photoexcitation can lead to an intramolecular charge transfer (ICT) state, where electron density moves from the electron-donating dimethylamino group to the electron-accepting nitro group.
FSRS can track the changes in the vibrational frequencies of the molecule as it undergoes this ICT process. nih.govacs.org Key vibrational modes to monitor would be the N-O stretches of the nitro group and the C-N and aromatic C=C stretches of the dimethylamino-substituted ring. Upon excitation and charge transfer, a shift in these frequencies would be expected. For instance, an increase in electron density in the nitro-substituted ring would likely lead to a decrease in the N-O bond order and a corresponding red-shift (lower frequency) of the N-O stretching vibrations. Conversely, the donation of electron density from the dimethylamino-substituted ring might lead to changes in its C=C and C-N stretching frequencies.
Studies on similar donor-acceptor systems have utilized FSRS to map out the reactive pathways on excited-state potential energy surfaces with femtosecond to picosecond time resolution. nih.govacs.org This technique is particularly powerful for understanding the intricate details of photochemical and photophysical processes in such molecules.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides information about the electronic transitions within a molecule. For push-pull systems, these spectra are often dominated by a strong intramolecular charge-transfer (ICT) band.
The UV-Visible absorption spectrum of this compound is expected to show intense absorption bands in the UV and possibly the visible region. The key feature would be the ICT band, resulting from the transition from the highest occupied molecular orbital (HOMO), primarily localized on the electron-rich dimethylamino-phenyl moiety, to the lowest unoccupied molecular orbital (LUMO), mainly localized on the electron-deficient nitro-phenyl moiety. The position and intensity of this band are highly sensitive to the solvent polarity. In more polar solvents, the ICT band typically undergoes a red-shift (bathochromic shift).
For comparison, 4-nitrobenzaldehyde (B150856) exhibits an absorption maximum around 270 nm researchgate.net. The introduction of the electron-donating dimethylamino group in a conjugated system is expected to cause a significant red-shift of this absorption. For instance, N,N-dimethyl-4-nitroaniline shows a strong absorption band at around 380-400 nm, which is characteristic of the ICT transition nist.gov.
The emission properties (fluorescence) of such push-pull systems are also of great interest. Following excitation into the ICT band, the molecule may relax to the ground state via radiative decay (fluorescence). The fluorescence spectrum is typically a mirror image of the absorption band and is also highly solvent-dependent. The energy of the emitted light can provide further insights into the nature of the excited state.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-DIMETHYLAMINO-4'-METHYLAZOBENZENE |
| N,N-DIMETHYL-4-NITROANILINE |
| 4-(DIMETHYLAMINO)BENZONITRILE |
| 4-nitrophenyl-4'-nitrobenzoate |
| 4-methyl-3-nitrobenzoic acid |
| 4-nitrobenzaldehyde |
| Benzene |
| Unsubstituted Benzene |
| Carbon-13 |
| ¹H |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption spectrum of this compound is characterized by transitions involving its distinct chromophoric systems. The molecule combines the features of a dimethylaniline derivative and a nitrobenzene (B124822) derivative. The interaction between the electron-donating dimethylamino group and the electron-withdrawing nitro group, connected through the π-system of the phenyl rings and the central methanolic carbon, results in a significant intramolecular charge-transfer (ICT) character.
This ICT band is typically broad and appears at a longer wavelength (lower energy) compared to the individual benzene derivatives. For analogous push-pull systems, this absorption is intense. The spectrum is also expected to show bands corresponding to the local π-π* transitions of the aromatic rings at shorter wavelengths. For comparison, a related compound, 4-nitroaniline, exhibits a strong charge-transfer band around 380 nm. The presence of the second phenyl ring and the insulating sp³-hybridized carbon in the benzhydrol structure will influence the exact position and intensity of these bands. The absorption maximum for (4-nitrophenyl)methanol, a structural fragment of the target molecule, is observed at lower wavelengths as it lacks the charge-transfer character. nih.gov
Table 1: Expected UV-Vis Absorption Characteristics
| Transition Type | Expected Wavelength (λmax) Range | Notes |
|---|---|---|
| π-π* (Benzene Ring) | 200-280 nm | High energy transitions localized on the phenyl rings. |
Fluorescence Spectroscopy for Emission Characteristics
Molecules with strong intramolecular charge-transfer character, particularly those involving nitroaromatic groups, often exhibit weak fluorescence. The excited state is efficiently deactivated through non-radiative pathways, such as intersystem crossing to a triplet state or internal conversion, often facilitated by conformational changes like the twisting of the nitro group or the phenyl rings.
Therefore, this compound is expected to be a poor fluorophore. Any observed emission would likely be highly solvatochromic, showing a significant red-shift in polar solvents that stabilize the charge-separated excited state. The fluorescence quantum yield is anticipated to be low.
Time-Resolved Fluorescence and Transient Absorption Spectroscopy for Excited State Dynamics
Time-resolved techniques are essential for understanding the rapid deactivation pathways of the excited state. For this compound, these methods would probe the dynamics following photoexcitation.
Time-Resolved Fluorescence: This technique would measure the lifetime of the fluorescent (S₁) state. Given the expected low quantum yield, the fluorescence lifetime is predicted to be very short, likely in the picosecond to nanosecond range, reflecting the efficient non-radiative decay processes.
Transient Absorption Spectroscopy: This method provides information on all excited species, including non-emissive ones like triplet states or transient structural isomers. Upon laser flash photolysis, one would expect to observe the decay of the initially formed excited singlet state and the concurrent rise and subsequent decay of other transient species. In similar nitroaromatic compounds, transient absorption spectra often reveal the formation of triplet states, which have longer lifetimes than the singlet states and play a crucial role in the photochemistry of these molecules.
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₅H₁₆N₂O₃, Molecular Weight: 272.30 g/mol ), electrospray ionization (ESI) would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 273.
The fragmentation pattern in tandem MS (MS/MS) would be expected to proceed through several key pathways:
Loss of Water: A characteristic fragmentation for alcohols is the neutral loss of H₂O (18 Da) from the protonated molecular ion, leading to a significant fragment ion at m/z 255. This fragment would be a stabilized carbocation.
Benzylic Cleavage: Cleavage of the C-C bond at the central carbon can result in two primary fragment ions: the (4-dimethylamino)phenylmethyl cation at m/z 134 and the (4-nitrophenyl)methyl radical (not observed), or the (4-nitrophenyl)methyl cation at m/z 136 and the (4-dimethylamino)phenylmethyl radical. The relative abundance of these fragments depends on their stability.
Fragmentation of Substituents: Further fragmentation could involve the loss of the nitro group (NO₂, 46 Da) or parts of the dimethylamino group. For instance, the mass spectrum of the related ketone, 4-nitrobenzophenone (B109985), shows characteristic fragments corresponding to the benzoyl cation and the nitrophenyl moiety. nist.gov
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Identity | Fragmentation Pathway |
|---|---|---|
| 273 | [M+H]⁺ | Protonated Molecular Ion |
| 255 | [M+H - H₂O]⁺ | Loss of water from the hydroxyl group. |
| 136 | [C₇H₆NO₂]⁺ | Cleavage yielding the 4-nitrophenylmethyl cation. |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
Reversed-phase HPLC (RP-HPLC) is the most probable method for the analysis of this compound. A C18 column would be suitable, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a buffer or acid additive (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape.
Detection would typically be performed using a UV-Vis detector set to a wavelength where the compound absorbs strongly, such as the maximum of its ICT band (e.g., ~400 nm), to ensure high sensitivity and selectivity. The retention time would be dependent on the exact mobile phase composition, but due to its relatively high polarity and the presence of polar functional groups, it would elute at a moderate time. The method would be validated for linearity, accuracy, and precision for quantitative analysis. Chemical derivatization with agents like benzoyl chloride can also be employed to improve retention and ionization for LC-MS analysis of challenging analytes. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of this compound by GC-MS is challenging. The compound has a high boiling point and is likely to be thermally labile, meaning it could decompose in the hot GC injector port or on the column. The polar hydroxyl group also leads to poor peak shape and potential adsorption on the column.
To overcome these issues, derivatization is necessary. The hydroxyl group can be converted to a more volatile and thermally stable ether, for example, a trimethylsilyl (B98337) (TMS) ether. This is achieved by reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS-derivatized compound would be amenable to GC-MS analysis, allowing for separation and identification based on its retention time and mass spectrum.
Preparative Layer Chromatography for Isolation and Purification
Preparative Layer Chromatography (PLC) is a widely utilized chromatographic technique for the purification of small quantities of compounds, typically in the range of 10 to 100 mg. rochester.educhemrxiv.org This method is particularly advantageous for the separation of components in a reaction mixture that exhibit similar retention factors (Rf), making them difficult to resolve by conventional column chromatography. chemrxiv.org The principle of PLC is analogous to analytical Thin Layer Chromatography (TLC), employing a stationary phase, such as silica (B1680970) gel or alumina (B75360) coated on a glass plate, and a liquid mobile phase to effect separation based on differential partitioning of the components. miamioh.eduwisc.edu
For the isolation and purification of this compound, a compound possessing polar functional groups (a nitro group and a dimethylamino group), PLC offers a viable and efficient purification strategy. The selection of an appropriate solvent system (mobile phase) is critical for achieving optimal separation. Given the polar nature of the target compound, a mobile phase of moderate to high polarity would be required to ensure adequate migration from the origin while allowing for separation from less polar or more polar impurities. chemrxiv.orgresearchgate.net
The general procedure for the purification of this compound using PLC involves dissolving the crude sample in a minimal amount of a suitable solvent and applying it as a narrow band near the bottom of the PLC plate. rochester.edu The plate is then developed in a chamber containing the chosen eluent. After development, the separated bands are visualized, typically under UV light, and the band corresponding to the desired compound is scraped from the plate. rochester.edu The compound is then extracted from the stationary phase using a highly polar solvent, followed by filtration and solvent evaporation to yield the purified product. rochester.educhemrxiv.org
The efficiency of the purification can be assessed by analytical TLC of the isolated compound. A single spot on the TLC plate, with an Rf value corresponding to that of the desired product, would indicate successful purification.
| Parameter | Description | Typical Value/Choice |
| Stationary Phase | The adsorbent material coated on the plate. | Silica gel G or Alumina |
| Mobile Phase | The solvent or mixture of solvents used to develop the plate. | A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ratio is optimized based on analytical TLC. For a polar compound like this compound, a higher proportion of the polar solvent would be used. chemrxiv.orgmiamioh.edu |
| Sample Loading | The amount of crude material applied to the plate. | 10-100 mg, depending on the ease of separation. rochester.edu |
| Development | The process of allowing the mobile phase to ascend the plate. | The plate is placed in a closed chamber saturated with the mobile phase vapor until the solvent front nears the top of the plate. wisc.edu |
| Visualization | The method used to locate the separated compound bands. | UV irradiation is a common non-destructive method for compounds that are UV active. |
| Elution from Adsorbent | The process of recovering the purified compound from the scraped stationary phase. | A highly polar solvent in which the compound is readily soluble, such as methanol or a mixture of dichloromethane (B109758) and methanol, is used to wash the adsorbent. chemrxiv.org |
Photophysical Properties and Excited State Dynamics
Intramolecular Charge Transfer (ICT) Phenomena in 4'-Nitro-4-dimethylaminobenzhydrol
Intramolecular charge transfer (ICT) is a fundamental photophysical process that governs the excited-state properties of many organic molecules, including those with a "push-pull" architecture like this compound. nih.gov This phenomenon involves the redistribution of electron density from an electron-donating moiety to an electron-accepting moiety upon photoexcitation.
The molecular framework of this compound incorporates a dimethylamino group as a potent electron donor and a nitro group as a strong electron acceptor. nih.gov These groups are attached to separate phenyl rings linked by a central carbon atom. This "push-pull" setup is characteristic of molecules that exhibit significant ICT. nih.gov The dimethylamino group, with its lone pair of electrons on the nitrogen atom, readily donates electron density into the π-conjugated system. Conversely, the nitro group effectively withdraws electron density due to the high electronegativity of the oxygen atoms. rsc.org
Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In molecules like this compound, the HOMO is typically localized on the electron-donating portion of the molecule, while the LUMO is centered on the electron-accepting portion. gustavus.edu This electronic transition results in a significant transfer of charge from the dimethylamino-substituted phenyl ring to the nitro-substituted phenyl ring, creating a highly polar excited state.
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This effect is particularly pronounced in molecules that exhibit a large change in dipole moment upon excitation, such as those undergoing ICT. The absorption and emission spectra of this compound and similar donor-acceptor compounds are highly sensitive to the polarity of the solvent. researchgate.netresearchgate.net
In nonpolar solvents, the absorption and emission bands are typically found at higher energies (shorter wavelengths). As the solvent polarity increases, both the absorption and emission spectra exhibit a bathochromic (red) shift to lower energies (longer wavelengths). researchgate.net This is because polar solvent molecules can stabilize the more polar excited state to a greater extent than the less polar ground state. This differential solvation lowers the energy gap between the ground and excited states, resulting in the observed red shift. The magnitude of the solvatochromic shift can provide valuable information about the change in dipole moment upon excitation. For instance, a larger shift indicates a greater degree of charge transfer in the excited state. The relationship between the Stokes shift (the difference in energy between the absorption and emission maxima) and solvent polarity is often analyzed using the Lippert-Mataga equation.
The table below illustrates the solvatochromic shifts observed in a related nitroaromatic compound, 4-Dimethylamino-4'-nitrostilbene (B1242720) (DANS), which demonstrates the typical behavior of such systems in response to solvent polarity. researchgate.net
| Solvent | Dielectric Constant | Absorption Peak (nm) |
| Isobutyl isobutyrate | 4 | 834 |
| DMSO | 48 | 892 |
This interactive table showcases the bathochromic shift in the two-photon absorption peak of DANS with increasing solvent polarity. A similar trend is expected for this compound.
Excited State Relaxation Pathways
Following photoexcitation, the molecule can relax back to the ground state through various radiative and non-radiative pathways. The specific pathways and their efficiencies are influenced by the molecular structure and the surrounding environment.
Upon initial excitation, the molecule often populates a Franck-Condon excited state, which then rapidly relaxes to a locally excited (LE) state. In the LE state, the geometry of the molecule is similar to that of the ground state, and the charge transfer character is not fully developed. nih.gov
For many donor-acceptor molecules, a key relaxation pathway from the LE state involves a torsional motion around the bond connecting the donor and/or acceptor groups to the π-system. nih.gov This twisting motion leads to the formation of a twisted intramolecular charge transfer (TICT) state. rsc.org In the TICT state, the donor and acceptor moieties are electronically decoupled, which facilitates a more complete charge separation and results in a highly polar state with a large dipole moment. nih.gov The formation of the TICT state is often associated with a significant red-shift in the emission spectrum and can lead to dual fluorescence, where both the LE and TICT states emit light. The relative intensities of the LE and TICT emission bands are highly dependent on solvent polarity, with polar solvents favoring the formation and stabilization of the more polar TICT state. rsc.org
In addition to radiative decay (fluorescence), excited molecules can also relax through non-radiative pathways. These processes compete with fluorescence and reduce the fluorescence quantum yield (the ratio of emitted photons to absorbed photons). researchgate.net For molecules that form TICT states, the twisting motion itself can be a very efficient non-radiative decay channel, leading to a significant decrease in the fluorescence quantum yield in polar solvents where TICT state formation is favored. nih.gov
Other non-radiative decay mechanisms include internal conversion (IC), which is the transition between electronic states of the same multiplicity (e.g., S1 to S0), and intersystem crossing (ISC) to the triplet manifold. rsc.org The rates of these processes are influenced by factors such as the energy gap between the electronic states and the presence of vibrational modes that can accept the electronic energy. The radiative (k_r) and non-radiative (k_nr) decay rates can be calculated from the fluorescence quantum yield (Φ_f) and the fluorescence lifetime (τ_f) using the following equations:
k_r = Φ_f / τ_f k_nr = (1 - Φ_f) / τ_f
The table below shows representative photophysical data for a related compound, illustrating the influence of the environment on quantum yield and decay rates. rsc.org
| Solvent | Refractive Index | Fluorescence Lifetime (ns) at 77 K |
| DMSO | 1.48 | 15.8 |
| Ethanol (B145695) | 1.36 | 17.5 |
This interactive table presents the fluorescence lifetimes of Alq in different frozen organic solvents at 77 K. Such data is used to determine the radiative lifetime and quantum yield.
Intersystem crossing (ISC) is a non-radiative process that involves a change in the spin multiplicity of the molecule, typically from a singlet excited state (S1) to a triplet excited state (T1). rsc.org In nitroaromatic compounds, ISC can be a significant deactivation pathway. rsc.org The efficiency of ISC is influenced by the presence of heavy atoms (which is not the case here) and the energy gap between the singlet and triplet states. In some cases, the S1 state can be in close proximity to a higher triplet state (e.g., T2), which can facilitate ISC. rsc.org
Once populated, the triplet state can relax to the ground state either non-radiatively or through phosphorescence, which is radiative decay from a triplet state to a singlet ground state. Phosphorescence is typically much weaker and longer-lived than fluorescence due to the spin-forbidden nature of the transition. The study of phosphorescence can provide valuable insights into the triplet state manifold and the efficiency of ISC. For some nitro-substituted compounds, ISC can be an ultrafast process, competing with other relaxation pathways. rsc.orgnih.gov
Influence of Solvent Environment on Photophysical Behavior
The solvent environment is predicted to be a critical factor in dictating the excited-state deactivation pathways of this compound. The significant difference in electron density between the dimethylamino (donor) and nitro (acceptor) groups suggests that upon photoexcitation, the molecule will likely form an intramolecular charge transfer (ICT) state. The stability and dynamics of this ICT state are highly dependent on the surrounding solvent molecules.
Polarity-Dependent Dynamics and Viscosity Effects
The dynamics of the excited state of this compound are expected to be strongly influenced by both the polarity and viscosity of the solvent. In polar solvents, the formation of a twisted intramolecular charge transfer (TICT) state is a probable deactivation pathway. This process involves the rotation of the dimethylaniline and/or nitrophenyl moieties relative to each other.
For a structurally similar molecule, 4-N,N-dimethylamino-4′-nitrobiphenyl (DNBP) , studies have shown that in polar solvents, the locally excited (LE) state rapidly converts to a TICT state. rsc.org The rate of this twisting process is significantly affected by the solvent's polarity. In solvents of moderate polarity, the rate of twisting is slowed, and an equilibrium between the LE and TICT states can be established. rsc.org In nonpolar solvents, this twisting motion can be completely hindered. rsc.org
Solvent viscosity also plays a crucial role. Higher viscosity is expected to impede the large-amplitude molecular motions required for the formation of the TICT state, thereby increasing the fluorescence quantum yield and lifetime of the non-twisted or locally excited state.
To illustrate these effects, the following table presents photophysical data for the analogous compound 4-Dimethylamino-4′-nitrostilbene , which demonstrates the impact of solvent polarity on its fluorescence quantum yield.
| Solvent | Fluorescence Quantum Yield (Φf) |
| Pentane | 0.14 |
| Benzene (B151609) | 0.53 |
| Methylene Chloride | 0.008 |
| Dimethylformamide | 0.002 |
| This table displays data for the analogous compound 4-Dimethylamino-4′-nitrostilbene to illustrate solvent-dependent photophysical properties. |
Confinement Effects in Microheterogeneous Environments (e.g., Reverse Micelles)
When placed in a microheterogeneous environment such as a reverse micelle, the photophysical behavior of this compound is expected to be significantly altered compared to that in bulk solution. Reverse micelles create nano-sized pools of polar solvent within a nonpolar continuous phase, leading to confinement effects. nih.gov
Research on analogous molecules like DNBP in bis(2-ethylhexyl) sulfosuccinate (B1259242) sodium salt (AOT) reverse micelles has shown that the confined environment leads to a blue-shift in the absorption and emission spectra, indicating a decrease in the polarity of the microenvironment. researchgate.net Furthermore, as the size of the reverse micelle decreases, the quantum yield and excited-state lifetime of DNBP increase dramatically. researchgate.net This is attributed to both a decrease in the micropolarity and an increase in the microviscosity within the smaller micelles, which restricts the torsional relaxation of the molecule and hinders the formation of the non-radiative TICT state. researchgate.net The confinement can suppress intramolecular reactions, and even in the largest micelles, the behavior in the bulk aqueous phase may not be fully recovered, suggesting specific interactions with the interface are important. researchgate.net
Spectroscopic Probes for Molecular Dynamics (e.g., Ultrafast Transient Absorption Spectroscopy, FSRS)
To experimentally investigate the predicted complex excited-state dynamics of this compound, advanced spectroscopic techniques with high temporal resolution are essential.
Ultrafast Transient Absorption Spectroscopy (TAS) is a powerful technique to track the evolution of excited states. nih.gov In a TAS experiment, a pump pulse excites the molecule, and a subsequent probe pulse measures the change in absorption as a function of time delay between the two pulses. nih.gov This allows for the direct observation of the formation and decay of transient species, such as the initially excited state, any subsequent ICT or TICT states, and even triplet states. For example, in studies of DNBP , TAS revealed an ultrafast ICT process with a time constant of 220 fs, characterized by distinct excited-state absorption bands for the LE and charge-transferred states. researchgate.net
Femtosecond Stimulated Raman Spectroscopy (FSRS) offers complementary information by providing structural details of the transient species. nih.gov FSRS can resolve the vibrational spectra of molecules in their excited states with high temporal and spectral resolution. nih.gov This technique would be invaluable in identifying the specific structural changes that occur during the excited-state dynamics of this compound, such as the twisting of specific dihedral angles. For instance, FSRS studies on the azobenzene (B91143) derivative 4-nitro-4′-dimethylamino-azobenzene have elucidated the structural transients during its photoisomerization, identifying key marker modes and their temporal evolution. rsc.orgnih.gov
By combining these spectroscopic methods, a comprehensive picture of the photophysical pathways of this compound could be constructed, from the initial excitation to the final return to the ground state, including the influence of the solvent environment on these processes.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Ground State Structures and Properties
Quantum chemical calculations are instrumental in defining the molecule's stable conformations and intrinsic electronic nature.
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the optimized molecular geometry and electronic landscape of molecules like 4'-Nitro-4-dimethylaminobenzhydrol. By employing functionals such as B3LYP combined with a suitable basis set (e.g., 6-311G++), researchers can calculate the most stable three-dimensional arrangement of the atoms. researchgate.net For this molecule, key structural parameters include the bond lengths, the bond angles, and particularly the dihedral angles formed by the two phenyl rings relative to the central carbinol carbon.
The electronic structure is characterized by a significant push-pull effect. The dimethylamino group (-N(CH₃)₂) acts as a strong electron-donating group (EDG), increasing electron density on its attached phenyl ring. Conversely, the nitro group (-NO₂) is a powerful electron-withdrawing group (EWG), which decreases electron density on its respective phenyl ring. DFT calculations, through methods like Natural Bond Orbital (NBO) analysis, can quantify this charge distribution and the stability arising from hyperconjugative interactions and charge delocalization. conicet.gov.arnih.gov The molecular electrostatic potential (MEP) map, another output of DFT, visually represents the charge distribution, highlighting the electron-rich (negative potential) regions near the dimethylamino group and the electron-poor (positive potential) regions around the nitro group. nih.gov
Table 1: Representative Geometric Parameters for Donor-Acceptor Benzhydrol Structures Calculated by DFT Note: This table presents typical, expected values for a molecule with this structure based on computational studies of analogous compounds.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-C-C Angle | Angle between the two phenyl rings and the central carbinol carbon. | ~112.5° |
| Dihedral Angle 1 | Torsion angle of the dimethylaminophenyl ring. | ~45° - 55° |
| Dihedral Angle 2 | Torsion angle of the nitrophenyl ring. | ~40° - 50° |
| C-N (amino) Bond Length | Bond length between the phenyl carbon and the amino nitrogen. | ~1.37 Å |
| C-N (nitro) Bond Length | Bond length between the phenyl carbon and the nitro nitrogen. | ~1.48 Å |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electron transfer properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular electronic transitions. For this compound, a distinct spatial separation of these orbitals is expected due to the push-pull nature of the substituents.
The HOMO is anticipated to be localized primarily on the electron-rich dimethylaminophenyl moiety, which acts as the electron donor. The LUMO, in contrast, is expected to be concentrated on the electron-deficient nitrophenyl moiety, the electron acceptor. conicet.gov.ar The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller energy gap generally indicates higher chemical reactivity and is characteristic of molecules with significant intramolecular charge transfer (ICT) character. researchgate.netnih.gov This gap can be correlated with the energy of the lowest electronic transition. nih.gov
Table 2: Calculated Frontier Orbital Energies and Properties Note: These values are representative for donor-acceptor systems of this type, calculated using DFT methods.
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | -5.5 to -6.0 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | -2.0 to -2.5 |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | 3.5 to 4.0 |
Excited State Computations
To understand the photophysical properties, such as light absorption and emission, computational methods that probe the excited states of the molecule are employed.
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic excitation energies and corresponding absorption spectra of molecules. researchgate.net For charge-transfer dyes like this compound, the selection of the DFT functional is critical. While standard functionals may be sufficient for some systems, hybrid functionals that include a portion of exact Hartree-Fock exchange, such as PBE0 or CAM-B3LYP, often provide more accurate predictions for the absorption maxima (λ_max) of ICT transitions. nih.gov
TD-DFT calculations predict the vertical excitation from the ground state to various excited states. The lowest energy transition, typically from the HOMO to the LUMO, is responsible for the main absorption band in the UV-visible spectrum. The calculations yield the excitation energy, oscillator strength (which relates to the intensity of the absorption), and the nature of the transition (e.g., π→π* ICT). nih.govnih.gov These theoretical spectra can be compared with experimental data to validate the computational model.
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules in the real world are dynamic. Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and interactions with a solvent environment. nih.govarxiv.org For this compound, MD simulations can reveal the dynamics of the phenyl ring rotations. rsc.org This torsional flexibility is important as the relative orientation of the two rings can influence the extent of electronic communication and thus the photophysical properties. By simulating the molecule over time (from nanoseconds to microseconds), researchers can explore its conformational landscape and the energetic barriers between different rotational states. nih.gov
Theoretical Modeling of Reaction Mechanisms and Energetics
Beyond structure and spectra, computational chemistry can be used to model the mechanisms of chemical reactions. For this compound, theoretical modeling could be applied to investigate the energetics of its synthesis, such as the reduction of the corresponding benzophenone (B1666685), or its participation in subsequent reactions. By mapping the potential energy surface, computational chemists can identify transition states, calculate activation energy barriers, and determine reaction pathways. This provides a detailed, step-by-step view of the reaction mechanism that is often difficult to obtain through experimental means alone. While specific studies on this molecule are not abundant, the methodologies are well-established for related organic compounds. bohrium.com
Transition State Calculations for Reaction Pathways (e.g., Cleavage, Hydrolysis)
The cleavage or hydrolysis of benzhydrol derivatives can proceed through different mechanisms, primarily the unimolecular nucleophilic substitution (S(_N)1) and the bimolecular nucleophilic substitution (S(_N)2) pathways. Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the operative mechanism by calculating the potential energy surface for the reaction, including the structures and energies of reactants, intermediates, transition states, and products.
For a compound like this compound, the stability of the potential benzhydryl carbocation intermediate is a key determinant of the reaction mechanism. The electron-donating dimethylamino group at the 4-position and the electron-withdrawing nitro group at the 4'-position exert opposing electronic effects. These effects influence the stability of the carbocation and, consequently, the energetics of the S(_N)1 versus the S(_N)2 pathway.
In an S(_N)1 mechanism, the rate-limiting step is the cleavage of the C-O bond of the protonated alcohol, forming a carbocation intermediate. libretexts.org Computational studies can model this process and calculate the activation energy ((\Delta)G) for the formation of the transition state leading to the carbocation. The geometry of this transition state would be characterized by an elongated C-O bond.
Conversely, an S(_N)2 reaction would involve a concerted process where the nucleophile attacks the carbon center as the leaving group departs. DFT calculations can also determine the activation energy for this pathway, which would proceed through a single, well-defined transition state. By comparing the calculated activation barriers for the S(_N)1 and S(_N)2 pathways, a prediction can be made about the favored reaction mechanism under specific conditions.
Experimental studies on the solvolysis of substituted benzyl (B1604629) chlorides and benzhydryl bromides have shown that the reaction mechanism can shift between S(_N)1 and S(_N)2 depending on the substituents on the aromatic rings and the nature of the solvent. nih.govresearchgate.net For instance, electron-donating groups tend to stabilize the carbocation intermediate, favoring the S(_N)1 pathway, while electron-withdrawing groups can destabilize the carbocation, making the S(_N)2 mechanism more competitive.
Computational investigations into the hydrolysis of secondary substrates like isopropyl chloride have highlighted the importance of both explicit and implicit solvation models to accurately describe the reaction mechanism, which often lies in the borderline between S(_N)1 and S(_N)2. rsc.org These studies reveal that the energy barriers are significantly influenced by solvent-substrate interactions. rsc.org
A hypothetical computational study on the hydrolysis of this compound would likely involve the following steps:
Optimization of the ground state geometry of the reactant.
Locating the transition state structures for both the S(_N)1 and S(_N)2 pathways. This involves sophisticated algorithms that search for a saddle point on the potential energy surface.
Verification of the transition states by frequency analysis, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.
Calculation of the activation energies for both pathways.
Inclusion of solvent effects, either through continuum models or by including explicit solvent molecules in the calculation.
The results of such a study would provide a detailed, molecular-level understanding of the hydrolysis mechanism of this specific benzhydrol derivative.
Table 1: Representative Data from Computational Studies of S(_N)1 Reactions This table presents hypothetical data to illustrate the typical outputs of DFT calculations on reaction mechanisms.
| Reaction Step | Calculated Parameter | Value (kcal/mol) |
|---|---|---|
| Carbocation Formation (S(_N)1) | Activation Free Energy ((\Delta)G(^\ddagger)) | +22.5 |
| Nucleophilic Attack (S(_N)2) | Activation Free Energy ((\Delta)G(^\ddagger)) | +35.0 |
| Overall Reaction | Free Energy Change ((\Delta)G) | -15.2 |
Prediction of Stereoselectivity in Reactions Involving Related Benzhydrols
Reactions that form a new chiral center, such as the nucleophilic addition to a prochiral benzophenone or the reduction of a benzophenone to a chiral benzhydrol, often exhibit stereoselectivity. Computational chemistry has become an indispensable tool for predicting and rationalizing the stereochemical outcome of such reactions.
For reactions involving benzhydrols or their precursor benzophenones, the prediction of stereoselectivity typically involves the calculation of the transition state energies for the pathways leading to the different stereoisomers (enantiomers or diastereomers). The stereoisomer formed via the lower energy transition state is predicted to be the major product.
For example, in the reduction of a substituted benzophenone to a chiral benzhydrol, a chiral reducing agent or catalyst is often employed. The interaction between the substrate and the chiral reagent in the transition state determines the stereochemical outcome. DFT calculations can model the diastereomeric transition states, and the calculated energy difference between them ((\Delta\Delta)G) can be used to predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.
A notable example of high stereoselectivity is the Grignard addition of a carbonyl-protected o-benzophenone magnesium bromide to a chiral furanose derivative, which proceeds with a high diastereomeric ratio (dr > 95:5). nih.gov The stereochemical outcome was confirmed by X-ray crystallography. nih.gov Computational modeling of such a reaction would involve locating the transition states for the attack of the Grignard reagent on the two diastereotopic faces of the carbonyl group. The calculated energy difference would be expected to be significant, reflecting the high diastereoselectivity observed experimentally.
Machine learning models, often trained on data from DFT calculations, are also emerging as powerful tools for predicting the enantioselectivity of reactions. researchgate.net These models can identify subtle relationships between the structures of the reactants, catalysts, and the stereochemical outcome.
A theoretical investigation into the stereoselective reduction of 4-nitro-4'-dimethylaminobenzophenone to this compound using a chiral borane (B79455) reagent would involve:
Modeling the pre-reaction complex between the benzophenone and the chiral reagent.
Locating the transition states for the hydride transfer to the re and si faces of the carbonyl carbon.
Calculating the energies of these two diastereomeric transition states.
Using the calculated energy difference to predict the enantiomeric excess of the resulting benzhydrol.
Table 2: Illustrative Data for Stereoselectivity Prediction This table presents hypothetical data to demonstrate how computational results are used to predict stereoselectivity.
| Transition State | Relative Free Energy ((\Delta\Delta)G(^\ddagger), kcal/mol) | Predicted Product Ratio | Predicted ee/dr (%) |
|---|---|---|---|
| TS leading to (R)-enantiomer | 0.0 | 95 | 90 |
| TS leading to (S)-enantiomer | 2.5 | 5 |
Reaction Mechanisms and Chemical Reactivity
Cleavage Reactions of 4'-Nitro-4-dimethylaminobenzhydrol
The cleavage of the carbon-hydroxyl bond in benzhydrols is a key reaction pathway. In the case of this compound, this cleavage can be initiated by electrophilic reagents.
Electrophilic Cleavage by Diazonium Salts
While specific studies on the electrophilic cleavage of this compound by diazonium salts are not extensively documented in publicly available literature, the general reactivity of similar aromatic systems provides a basis for understanding this process. Diazonium salts are known to react with electron-rich aromatic compounds. masterorganicchemistry.comdoubtnut.com The dimethylamino group in this compound activates the corresponding phenyl ring towards electrophilic attack.
The reaction would likely proceed via an electrophilic aromatic substitution mechanism where the diazonium ion acts as the electrophile. The attack would be directed to the positions ortho and para to the strongly activating dimethylamino group. Due to steric hindrance from the benzhydryl moiety, substitution at the ortho position might be less favored.
Formation of Azobenzene (B91143) Derivatives
The reaction between an aromatic diazonium salt and an activated aromatic compound, known as a coupling reaction, typically results in the formation of an azobenzene derivative. masterorganicchemistry.comdoubtnut.com In the context of this compound, the reaction with a diazonium salt would be expected to yield an azobenzene compound. The resulting structure would feature the azo (-N=N-) bridge linking the phenyl ring from the diazonium salt to the dimethylamino-substituted phenyl ring of the benzhydrol derivative. The stability of the resulting azo compound is often enhanced by the extensive delocalization of electrons across the aromatic rings and the azo group. doubtnut.com
Hydrolysis and Stability Studies
The stability of this compound in aqueous media is primarily governed by the rate of its hydrolysis, which involves the cleavage of the C-OH bond.
Kinetic Investigations of Hydrolysis Rates
Kinetic studies on the hydrolysis of related nitro-substituted compounds, such as nitracrine (B1678954) analogues, have shown that the reaction is subject to acid catalysis. rsc.org For these compounds, the rate of hydrolysis increases as the pH decreases. rsc.org The hydrolysis of this compound would likely follow a similar trend, with the rate being influenced by the pH of the solution. The protonation of the hydroxyl group would facilitate its departure as a water molecule, leading to the formation of a stabilized carbocation.
Substituent Effects on Reactivity and Stability
The electronic effects of substituents play a crucial role in determining the reactivity and stability of benzhydrol derivatives. The dimethylamino group (-N(CH₃)₂) is a strong electron-donating group that stabilizes the benzhydryl carbocation intermediate formed during hydrolysis through resonance. Conversely, the nitro group (-NO₂) is a strong electron-withdrawing group that destabilizes the carbocation on the adjacent phenyl ring.
Role in Catalytic Processes (as Precursor or Catalyst)
The potential for this compound to act as a precursor to a catalyst or as a catalyst itself is an area of interest. The reduction of the nitro group to an amino group can yield a bifunctional molecule with both electron-donating and electron-accepting properties, which could be a ligand for a catalytically active metal center.
While direct catalytic applications of this compound are not widely reported, the catalytic reduction of aromatic nitro compounds is a well-established field. mdpi.comnih.govoiccpress.com This process often employs metal nanoparticles as catalysts to convert nitroarenes to valuable amino derivatives. nih.govoiccpress.com It is conceivable that this compound could serve as a substrate in such catalytic reductions to synthesize the corresponding aminobenzhydrol. Furthermore, the structural motifs present in this compound could be incorporated into more complex molecular architectures designed for specific catalytic applications.
Other Significant Chemical Transformations
The functional groups present in this compound allow for a variety of other chemical transformations, including oxidation, reduction, and derivatization.
The oxidation of this compound can occur at two primary sites: the secondary alcohol and the N,N-dimethylamino group.
Oxidation of the Benzhydrol Group: The secondary alcohol functional group can be readily oxidized to the corresponding ketone, 4'-Nitro-4-dimethylaminobenzophenone. A wide array of oxidizing agents can accomplish this transformation. Common laboratory reagents include chromium-based compounds (e.g., polymer-supported chromic acid) and permanganates. sacredheart.edu More environmentally friendly methods utilize hydrogen peroxide with a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) and a co-catalyst such as sodium tungstate. ijrat.org The progress of this oxidation can be conveniently monitored by techniques like Thin Layer Chromatography (TLC). wpmucdn.com
Oxidation of the N,N-Dimethylamino Group: Tertiary aromatic amines like the N,N-dimethylaniline moiety are susceptible to oxidation. Reaction with oxidants like cupric chloride or chloranil (B122849) can lead to complex reaction pathways, including N-demethylation and the formation of colored products like crystal violet through oxidative coupling. rsc.org Enzymatic oxidation by systems such as cytochrome P-450 also results in N-demethylation. nih.gov Autoxidation in the presence of oxygen can also occur, particularly when initiated by catalysts like benzoyl peroxide. cdnsciencepub.comcdnsciencepub.com
The most significant reduction reaction for this compound involves the conversion of the aromatic nitro group to a primary amine, yielding 4'-Amino-4-dimethylaminobenzhydrol.
This transformation is a cornerstone of synthetic organic chemistry. A classic and reliable method for this reduction is the use of a metal in acidic medium, such as tin (Sn) or stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl). vedantu.comsemanticscholar.org This method is known for its efficiency and tolerance of other functional groups like benzyl (B1604629) ethers and chlorides. semanticscholar.orgacsgcipr.org Alternative reagents include sodium borohydride (B1222165) in combination with stannous chloride or catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or platinum, though care must be taken as these can sometimes also reduce the benzhydrol C-O bond (hydrogenolysis). researchgate.net
| Starting Material | Reagent(s) | Product | Reaction Type |
| Aromatic Nitro Compound | SnCl₂ / HCl | Aromatic Amine | Reduction |
| Aromatic Nitro Compound | H₂ / Pd/C | Aromatic Amine | Reduction |
| Secondary Alcohol (Benzhydrol) | H₂O₂ / TBAB / Na₂WO₄ | Ketone (Benzophenone) | Oxidation |
Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, which has properties that are better suited for a particular analytical technique. acs.org The alcohol and amine functionalities of this compound are amenable to derivatization.
Silylation: The hydroxyl group can be derivatized to improve volatility and thermal stability for gas chromatography (GC) analysis. youtube.com Silylation replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), or N-trimethylsilylimidazole (TMSI). phenomenex.comresearchgate.net This process makes polar compounds like alcohols more amenable to GC-MS analysis. rsc.orgnih.gov
Amine and Carboxylate Derivatization: While the tertiary amine in the molecule is generally less reactive in standard derivatization schemes targeting primary and secondary amines (like those using o-phthalaldehyde (B127526) or Fmoc-Cl), specialized reagents exist. nih.gov For analytical purposes where both amine and other functionalities need to be detected, multi-functional derivatization can be employed. nih.gov For instance, if the molecule were modified to have a carboxylic acid group, reagents are available to derivatize the carboxylate for enhanced detection in HPLC-UV or LC-MS analysis. chromforum.orgsigmaaldrich.com
| Functional Group | Derivatization Method | Reagent Example | Purpose |
| Hydroxyl (-OH) | Silylation | BSTFA, TMSI | Increase volatility for GC |
| Primary/Secondary Amine | Acylation/Dansylation | Fmoc-Cl, Dansyl-Cl | Add chromophore/fluorophore for HPLC |
| Carboxylic Acid (-COOH) | Esterification | Benzyl alcohol | Add UV-active tag for HPLC |
Advanced Applications in Chemical Sciences and Materials Technology
Utilization as a Synthetic Building Block and Intermediate
The bifunctional nature of 4'-Nitro-4-dimethylaminobenzhydrol, arising from its donor-acceptor architecture, makes it a versatile building block in organic synthesis. The presence of the nitro and dimethylamino groups on separate phenyl rings, bridged by a hydroxyl-bearing methine group, allows for a range of chemical transformations, enabling the construction of more complex molecular frameworks.
Precursor for Advanced Organic Syntheses
While direct, extensive literature on the use of this compound as a precursor in a wide array of named organic reactions is not broadly documented, its structural motifs are archetypal in the synthesis of functional dyes and other complex organic molecules. The core structure is analogous to precursors used in the synthesis of triphenylmethane (B1682552) dyes. In these syntheses, benzhydrol derivatives can be reacted with aromatic amines or other nucleophiles to form the extended conjugated systems characteristic of these colorants. The reactivity of the hydroxyl group, which can be activated or eliminated to form a stable carbocation, is central to its potential as a synthetic intermediate. This carbocation, stabilized by the electron-donating dimethylamino group, can then undergo electrophilic substitution reactions with electron-rich aromatic compounds to build larger molecular architectures.
Formation of Hybrid Molecules and Polymers
The incorporation of push-pull chromophores, such as this compound, into polymeric structures is a key strategy for developing advanced materials with unique optical and electronic properties. While specific examples of the direct polymerization of this compound are not prevalent, the principles of creating such hybrid materials are well-established. For instance, studies on the copolymerization of monomers containing similar donor and acceptor groups, such as 4-aminostyrene and 4-nitrostyrene, demonstrate the feasibility of creating block copolymers with alternating donor-acceptor units. researchgate.netchem-soc.si These materials can exhibit interesting properties due to intramolecular charge transfer interactions along the polymer chain.
The functional groups on this compound offer handles for its incorporation into polymer backbones or as pendant groups. The hydroxyl group could be used as an initiator for ring-opening polymerization or could be esterified with a polymerizable monomer. The nitro group can be reduced to an amine, which can then be used in polycondensation or polyaddition reactions. The resulting polymers would have built-in NLO-active chromophores, potentially leading to materials for electro-optic devices or other photonic applications.
Applications in Nonlinear Optics (NLO) Materials Research
The significant intramolecular charge transfer (ICT) from the dimethylamino donor to the nitro acceptor group, facilitated by the π-conjugated system of the two phenyl rings, makes this compound and its derivatives prime candidates for second-order nonlinear optical (NLO) materials.
Design Principles for Efficient NLO Chromophores
The design of efficient NLO chromophores is guided by several key principles, many of which are embodied by the structure of this compound. A fundamental requirement is a molecular structure with a large first hyperpolarizability (β), which is a measure of the second-order nonlinear optical response at the molecular level. This is typically achieved by connecting a strong electron donor and a strong electron acceptor with a π-conjugated bridge. nih.govchemrxiv.org The dimethylamino group is a potent donor, while the nitro group is an effective acceptor, creating a strong "push-pull" system.
Structure-Property Relationships for NLO Response
The relationship between the molecular structure of push-pull molecules and their NLO response is a subject of intensive research. For compounds analogous to this compound, such as 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS), studies have shown a direct correlation between the extent of intramolecular charge transfer and the magnitude of the first hyperpolarizability (β). nih.gov
The solvatochromic behavior of these molecules, where the absorption and emission spectra shift with solvent polarity, provides insight into the change in dipole moment upon excitation, which is related to the NLO response. researchgate.net Research on DANS has demonstrated that the two-photon absorption (2PA) peak shifts systematically with solvent polarity, indicating a significant interaction between the molecule's permanent dipole moment and its environment. researchgate.net While the 2PA cross-section also varies with the solvent, the relationship is not a simple correlation with polarity, suggesting that other factors, such as changes in the excited-state dipole moment, are also at play. researchgate.net These findings for structurally similar molecules provide a strong basis for understanding and predicting the NLO behavior of this compound and for designing new materials with enhanced NLO properties.
Probing Microenvironments and Intermolecular Interactions
The sensitivity of the electronic transitions of push-pull molecules to their local environment makes them excellent candidates for use as probes for microenvironments and intermolecular interactions. The changes in the absorption and fluorescence properties of these molecules can provide information about the polarity, viscosity, and hydrogen-bonding capacity of their surroundings.
Molecules with strong intramolecular charge transfer character, like that expected in this compound, often exhibit significant solvatochromism. This phenomenon arises from the differential solvation of the ground and excited states. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red shift in the fluorescence spectrum.
Use in Micellar Systems as a Spectroscopic Probe
There is no available research data detailing the use of this compound as a spectroscopic probe within micellar systems. The study of micelles, which are aggregates of surfactant molecules dispersed in a liquid, often employs fluorescent or absorption probes to report on the microenvironment, polarity, and dynamics of the system. However, investigations into such applications have not specifically utilized this compound, according to currently accessible scientific literature.
Understanding Solute-Solvent Interactions in Complex Media
Similarly, a review of existing studies shows no specific application of this compound for probing solute-solvent interactions in complex media. Solvatochromic dyes, which exhibit a shift in their absorption or emission spectra with the polarity of the solvent, are crucial tools in this field. While the structure of this compound suggests potential solvatochromic properties, there are no published studies that characterize or apply this compound for the purpose of elucidating these fundamental interactions.
Development of Fluorescent Probes and Dyes for Material Applications
The development of novel fluorescent probes and dyes is a vibrant area of materials science, driven by the need for materials with specific optical properties for applications ranging from sensing to imaging. However, this compound has not been a focus of these development efforts.
Design for Large Stokes Shifts and Tunable Emission
No literature was found that describes the design or synthesis of fluorescent probes or dyes based on this compound with the specific aim of achieving large Stokes shifts or tunable emission properties. A large Stokes shift, the difference between the maximum absorption and emission wavelengths, is a desirable characteristic for fluorescent probes as it minimizes self-absorption and improves signal-to-noise ratios. The ability to tune the emission wavelength by modifying the chemical structure is also highly sought after. Research in this area has concentrated on other classes of fluorophores.
Photostability Considerations for Material Applications
The photostability, or resistance to degradation upon exposure to light, of a fluorescent dye is critical for its practical use in materials. There is no available data on the photostability of this compound or any derivatives that would inform its suitability for long-term material applications. Such studies are essential for qualifying a compound for use in devices or materials that are expected to function over extended periods.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The classical synthesis of diarylcarbinols often involves Grignard reactions or the reduction of corresponding benzophenones. While effective, these methods can present challenges related to substrate scope, functional group tolerance, and the generation of stoichiometric waste products. Future research is increasingly focused on developing more efficient and environmentally benign synthetic strategies.
Emerging research avenues include:
Photocatalytic Approaches: The use of light-mediated reactions is a burgeoning field in organic synthesis. Researchers are exploring photocatalytic cross-couplings between aryl halides and aldehydes, which could offer a milder and more selective route to asymmetrically substituted benzhydrols like 4'-Nitro-4-dimethylaminobenzhydrol. These methods often operate at ambient temperature and can be driven by visible light, reducing the energy footprint of the synthesis.
Biocatalysis: Enzymatic reductions of substituted benzophenones represent a highly sustainable alternative. Ketoreductases, for example, can exhibit exquisite chemo-, regio-, and stereoselectivity, operating in aqueous media under mild conditions. The development and engineering of enzymes specifically tailored for the synthesis of functionalized benzhydrols is a key area of future investigation.
Mechanochemical Synthesis: This solid-state approach minimizes or eliminates the need for bulk solvents, which are a major contributor to chemical waste. By using mechanical force (e.g., ball milling) to drive reactions, mechanochemistry offers a green and often highly efficient pathway. Exploring the mechanochemical synthesis of this compound from its precursors could lead to significant improvements in sustainability.
These innovative methodologies promise not only to streamline the synthesis of this specific compound but also to establish greener protocols applicable to a wide range of related molecular structures.
Advanced Spectroscopic Techniques for Elucidating Ultrafast Dynamics
The photophysical behavior of this compound is governed by processes that occur on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. Understanding these ultrafast dynamics, such as intramolecular charge transfer (ICT) and subsequent solvent relaxation, is critical for designing molecules with specific optical properties. While transient absorption spectroscopy has been a workhorse in this field, future research will leverage more sophisticated techniques.
Key techniques for future studies include:
Two-Dimensional Electronic Spectroscopy (2DES): This powerful technique provides a much richer picture of electronic couplings and energy transfer pathways than traditional one-dimensional methods. By mapping correlations between absorption and emission frequencies, 2DES can resolve congested spectra and reveal transient electronic states and couplings that are otherwise hidden.
Femtosecond Stimulated Raman Spectroscopy (FSRS): FSRS offers the ability to obtain vibrational (structural) information with ultrafast time resolution. This allows researchers to literally "watch" the atoms of the molecule move as it undergoes photochemical and photophysical transformations, providing direct insight into the structural changes that accompany electronic processes like ICT.
Time-Resolved Photoelectron Spectroscopy (TRPES): By photoejecting an electron from the molecule at various time delays after initial excitation, TRPES can directly map the evolution of electronic state energies. This is particularly valuable for tracking the molecule's journey through conical intersections and other non-radiative decay pathways.
These advanced methods will provide unprecedented detail on the excited-state dynamics, bridging the gap between theoretical models and experimental reality.
Integration with Advanced Computational Models for Predictive Design
Computational chemistry is an indispensable partner to experimental investigation. For complex systems like this compound, predictive modeling is crucial for interpreting experimental data and guiding the design of new molecules. Future work will involve a tighter integration of high-level theory and experimental results.
Promising research directions are:
Machine Learning (ML) and AI: ML models can be trained on large datasets of experimental and computed molecular properties to predict the behavior of new, un-synthesized compounds. This can dramatically accelerate the discovery of molecules with desired absorption spectra, emission quantum yields, or excited-state lifetimes, bypassing the laborious process of trial-and-error synthesis.
Non-Adiabatic Dynamics Simulations: The photophysics of this molecule involves transitions between different electronic potential energy surfaces. Simulating these "non-adiabatic" dynamics requires sophisticated quantum mechanical approaches. Future simulations will incorporate more accurate electronic structure methods and account for the explicit dynamics of the surrounding solvent molecules, providing a more realistic picture of the photophysical events.
Multi-Scale Modeling: To connect molecular properties to the performance of a bulk material, multi-scale models are essential. These models integrate quantum mechanical calculations on the single-molecule level with classical or coarse-grained simulations of larger ensembles, allowing for the prediction of macroscopic properties like charge mobility or nonlinear optical responses in a finished device.
The synergy between these advanced computational tools and experimental validation will enable a new paradigm of "in silico" design for functional organic molecules.
Development of Novel Materials with Tunable Photophysical Properties
The distinct push-pull electronic structure of this compound makes it an excellent scaffold for creating materials with tailored optical and electronic properties. Its sensitivity to the local environment (solvatochromism) can be harnessed for sensing applications, while its charge-transfer character is relevant for optoelectronics.
Future material development will likely focus on:
Polymer-Integrated Systems: Covalently incorporating the this compound moiety into polymer backbones or as a pendant group. This allows for the creation of robust, processable thin films where the local environment of the chromophore can be precisely controlled by the polymer matrix, tuning its emission color and efficiency for applications in solid-state lighting or flexible displays.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Using this or a derivatized version as a building block (linker) to construct highly ordered, porous crystalline materials. The rigid and well-defined structure of MOFs and COFs can pre-organize the chromophores in specific geometries, leading to materials with unique properties such as enhanced nonlinear optical responses or capabilities for selective chemical sensing.
Supramolecular Assemblies: Designing systems where molecules of this compound or its derivatives self-assemble through non-covalent interactions (e.g., hydrogen bonding, π-stacking). This bottom-up approach can lead to the formation of nanofibers, vesicles, or gels whose photophysical properties can be switched by external stimuli like pH, temperature, or the introduction of a guest molecule.
The table below outlines potential material classes and their prospective applications based on the integration of this chromophore.
| Material Class | Integration Strategy | Potential Tunable Property | Emerging Application |
| Functional Polymers | Covalent incorporation as a pendant group | Solid-state fluorescence emission wavelength | Organic Light-Emitting Diodes (OLEDs) |
| Metal-Organic Frameworks | Use as a functionalized organic linker | Second-harmonic generation efficiency | Nonlinear Optics (NLO) |
| Supramolecular Gels | Self-assembly via non-covalent forces | Solvatochromic/Fluorochromic response | Chemical Sensors |
Investigation of Complex Reaction Networks and Catalytic Cycles
Beyond its identity as a stable compound, the this compound structural motif can be central to more complex chemical systems. The hydroxyl group can be a handle for further reactions, and the diarylmethyl cation, which can be generated from the alcohol, is a key intermediate in many organic reactions.
Future research is expected to explore:
Organocatalysis: Diarylprolinol silyl (B83357) ethers are a famous class of organocatalysts, and the principles can be extended. Investigating whether derivatives of this compound can act as catalysts or pre-catalysts for stereoselective reactions is a promising avenue. The electronic asymmetry could offer unique modes of substrate activation.
Photoredox Catalysis: The excited-state properties of this molecule suggest potential applications in photoredox catalysis. Upon excitation, it could act as either an electron donor or acceptor, enabling chemical transformations that are difficult to achieve under thermal conditions. Researchers will likely investigate its ability to mediate challenging reactions like C-H functionalization or cross-coupling under visible light irradiation.
Mechanistic Probes: The sensitivity of its spectroscopic signature to the local environment makes it a potential probe for studying reaction mechanisms. By incorporating this moiety into a larger, reactive molecule, it may be possible to monitor changes in polarity or electrostatic fields throughout a complex reaction sequence or within the active site of a catalyst.
By viewing this compound not just as a final product but as a key player in dynamic chemical systems, researchers can unlock new catalytic and mechanistic insights.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 4'-Nitro-4-dimethylaminobenzhydrol?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Use high-resolution IR spectroscopy (2 cm⁻¹ resolution) to identify functional groups like nitro (-NO₂) and dimethylamino (-N(CH₃)₂). Reference databases such as NIST Chemistry WebBook provide standardized IR spectra for structural analogs, which can guide peak assignments .
- Nuclear Magnetic Resonance (NMR) : Employ ¹H/¹³C NMR to resolve electronic environments. For example, aromatic protons adjacent to nitro groups typically deshield to ~8.5 ppm, while dimethylamino groups exhibit singlet peaks near 3.0 ppm (¹H) and 40 ppm (¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Compare with computational predictions (e.g., via QSPR models) to validate structural integrity .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The dimethylamino group may cause irritation, and nitro derivatives can be sensitizing .
- Ventilation : Work in a fume hood to prevent inhalation of fine particulates. Store in airtight containers away from heat sources to avoid decomposition .
- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. For exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .
Q. How is compound purity assessed during synthesis?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. A retention time shift may indicate byproducts like unreacted nitrobenzaldehyde precursors .
- Melting Point Analysis : Compare experimental melting points with literature values (e.g., from CAS Common Chemistry). Deviations >2°C suggest impurities .
- Sublimation : For crystalline derivatives, sublimation under reduced pressure can isolate pure product, as demonstrated for 4-hydroxybenzaldehyde analogs .
Advanced Research Questions
Q. How can contradictions in spectral data from different analytical methods be resolved?
- Methodological Answer :
- Cross-Validation : Compare IR, NMR, and MS data with computational simulations (e.g., density functional theory (DFT) for IR/NMR predictions). Discrepancies in nitro-group vibrational modes may arise from solvent effects or crystallinity differences .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural data. For example, 4-(dimethylamino)benzaldehyde adducts show hydrogen-bonding patterns that explain spectral anomalies .
- Statistical Analysis : Apply multivariate analysis to identify outliers in datasets. Tools like PCA (Principal Component Analysis) can isolate experimental artifacts .
Q. What methodologies elucidate the nonlinear optical (NLO) properties of this compound?
- Methodological Answer :
- Hyper-Rayleigh Scattering (HRS) : Measure second-harmonic generation (SHG) to quantify NLO activity. Polar nitro and electron-rich dimethylamino groups enhance intramolecular charge transfer, as seen in 4-(dimethylamino)benzaldehyde derivatives .
- DFT Calculations : Compute hyperpolarizability (β) values using Gaussian software. Compare with experimental results to validate electron delocalization models .
- Z-Scan Technique : Determine nonlinear refractive index (n₂) and absorption coefficient (β) under laser irradiation. High nitro-group electron-withdrawing capacity may enhance optical limiting behavior .
Q. How can computational chemistry predict reactivity in substitution reactions?
- Methodological Answer :
- Reactivity Descriptors : Calculate Fukui indices (electrophilicity/nucleophilicity) via DFT. Nitro groups typically act as meta-directors in electrophilic substitution, while dimethylamino groups are ortho/para-directors .
- Molecular Dynamics (MD) : Simulate reaction pathways in solvent environments. For example, polar aprotic solvents (e.g., DMF) may stabilize transition states in nucleophilic aromatic substitution .
- QSPR Models : Train neural networks on datasets of similar compounds to predict reaction yields or regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
